molecular formula C24H24N4O4 B3316953 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide CAS No. 955544-96-4

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Cat. No.: B3316953
CAS No.: 955544-96-4
M. Wt: 432.5 g/mol
InChI Key: SAJFVQQOCJIQHO-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with the indole derivative. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reduce waste, and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has a wide range of scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole, oxadiazole, and indole derivatives, such as:

    Benzodioxole derivatives: Compounds with similar benzodioxole rings, which may have comparable chemical and biological properties.

    Oxadiazole derivatives: Compounds with oxadiazole rings, known for their diverse biological activities.

    Indole derivatives: Compounds with indole moieties, widely studied for their pharmacological potential.

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide stands out due to its unique combination of structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable subject of study for various scientific and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-15(2)9-23-26-27-24(32-23)19-11-17-5-3-4-6-18(17)28(19)13-22(29)25-12-16-7-8-20-21(10-16)31-14-30-20/h3-8,10-11,15H,9,12-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJFVQQOCJIQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 2
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 3
Reactant of Route 3
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 4
Reactant of Route 4
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 5
Reactant of Route 5
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 6
Reactant of Route 6
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

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